Fmoc-Nva-OH Fmoc-Nva-OH
Brand Name: Vulcanchem
CAS No.: 135112-28-6
VCID: VC21539990
InChI: InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1
SMILES: CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C20H21NO4
Molecular Weight: 339.4 g/mol

Fmoc-Nva-OH

CAS No.: 135112-28-6

Cat. No.: VC21539990

Molecular Formula: C20H21NO4

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Nva-OH - 135112-28-6

CAS No. 135112-28-6
Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Standard InChI InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1
Standard InChI Key JBIJSEUVWWLFGV-SFHVURJKSA-N
Isomeric SMILES CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Chemical Identity and Nomenclature

Fmoc-Nva-OH is characterized by its specific chemical identity, which includes several standardized designators and alternative names commonly used in scientific literature and commercial catalogues.

Basic Chemical Information

Fmoc-Nva-OH is formally known by its IUPAC name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid. It has the molecular formula C₂₀H₂₁NO₄ and a molecular weight of 339.4 g/mol . The compound is registered with CAS number 135112-28-6 and represents an L-amino acid derivative with the Fmoc protecting group.

Alternative Nomenclature

The compound is referenced in scientific literature under various synonyms:

  • Fmoc-L-norvaline

  • N-Fmoc-L-norvaline

  • Fmoc-Nva-OH

  • Fmoc-L-2-aminovaleric acid

  • N-(9-Fluorenylmethyloxycarbonyl)-L-Norvaline

Chemical Identifiers

For precise identification in databases and literature, the compound has several unique identifiers:

Identifier TypeValue
CAS Number135112-28-6
PubChem CID7016885
InChIKeyJBIJSEUVWWLFGV-SFHVURJKSA-N
SMILESCCCC@@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Table 1: Chemical identifiers for Fmoc-Nva-OH

Structural Characteristics

The structure of Fmoc-Nva-OH consists of two primary components: the Fmoc protecting group and the L-norvaline amino acid residue.

Molecular Structure

Fmoc-Nva-OH features the characteristic 9-fluorenylmethyloxycarbonyl (Fmoc) group attached to the amino terminus of L-norvaline. The compound maintains the (S)-stereochemistry at the α-carbon of the amino acid component . The Fmoc group consists of a fluorene ring system with a methylene bridge connecting it to a carbamate linkage that binds to the amino acid.

Functional Groups

The molecule contains several key functional groups that determine its chemical behavior:

  • Carboxylic acid group (-COOH) at the C-terminus

  • Carbamate linkage formed between the Fmoc group and the amino group

  • Fluorene aromatic system within the protecting group

  • Aliphatic side chain (propyl group) characteristic of norvaline

Stereochemistry

The compound possesses a chiral center at the α-carbon of the amino acid component, with an (S)-configuration that designates it as the L-enantiomer. This stereochemistry is critical for its application in peptide synthesis, as the chirality must be preserved throughout synthetic procedures to maintain biological activity in the final peptide products .

Physical and Chemical Properties

Understanding the physical and chemical properties of Fmoc-Nva-OH is essential for its proper handling, storage, and application in synthetic protocols.

Physical State and Appearance

Fmoc-Nva-OH typically appears as a non-combustible solid at room temperature. Its high purity commercial preparations usually meet or exceed 98% purity as determined by HPLC analysis.

Solubility Profile

The solubility characteristics of Fmoc-Nva-OH are important for its application in peptide synthesis:

SolventSolubility
DMSO100 mg/mL (294.65 mM; requires ultrasonic treatment)
DMFReadily soluble (exact values not specified)
WaterPoorly soluble

Table 2: Solubility profile of Fmoc-Nva-OH

Applications in Peptide Synthesis

Fmoc-Nva-OH serves as a crucial component in modern peptide synthesis strategies, particularly in solid-phase peptide synthesis (SPPS).

Fmoc Protection Strategy

The Fmoc group provides selective protection of the α-amino group during peptide synthesis. The key advantages of the Fmoc protection strategy include:

  • Orthogonality with other protecting groups

  • Mild deprotection conditions using basic reagents (typically piperidine in DMF)

  • Compatibility with acid-labile side-chain protecting groups

  • UV absorptivity for reaction monitoring

Synthetic Applications

In peptide synthesis workflows, Fmoc-Nva-OH is typically:

  • Attached to a solid support (resin)

  • Coupled with other protected amino acids through carbodiimide or similar coupling chemistries

  • Subjected to Fmoc deprotection to expose the amino group for subsequent coupling reactions

  • Incorporated into growing peptide chains to introduce the norvaline residue

Research Applications

Fmoc-Nva-OH has been employed in the synthesis of various bioactive peptides and peptide analogs. Notable examples include the preparation of [Nva23]26RFa(20-26), which has been reported to exhibit threefold greater potency compared to the native peptide. The incorporation of norvaline into peptide sequences can provide unique structural and functional properties that may enhance biological activity or stability.

Synthesis Methodologies

The preparation of Fmoc-Nva-OH and its incorporation into peptides involves established chemical procedures.

Solid-Phase Peptide Synthesis

In standard Fmoc-based solid-phase peptide synthesis:

  • Fmoc-Nva-OH is activated using coupling reagents like HBTU, HATU, or DIC/HOBt

  • The activated ester reacts with the free amino group on the resin-bound peptide

  • Fmoc deprotection is achieved using 20-30% piperidine in DMF

  • The process is repeated with subsequent amino acids until the desired sequence is completed

Current Research and Applications

Fmoc-Nva-OH continues to be utilized in various research applications, contributing to advancements in peptide-based therapeutics and structural biology.

Peptide Analog Development

The incorporation of norvaline into peptide sequences can result in analogs with modified properties:

  • Altered hydrophobicity

  • Enhanced metabolic stability

  • Modified receptor binding profiles

  • Improved bioavailability

Bioactive Peptide Synthesis

Research indicates that Fmoc-Nva-OH has been employed in the synthesis of bioactive peptides with potential applications in:

  • Neuropeptide analogs

  • Antimicrobial peptides

  • Enzyme inhibitors

  • Receptor modulators

SupplierQuantityPrice (EUR)
CymitQuimica5g90.00
CymitQuimica25g300.00

Table 3: Commercial availability and pricing for Fmoc-Nva-OH (as of April 2025)

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